molecular formula C9H9NO4S B1343211 Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate CAS No. 51919-71-2

Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate

Cat. No. B1343211
Key on ui cas rn: 51919-71-2
M. Wt: 227.24 g/mol
InChI Key: MLFKUEQFNLAOQT-UHFFFAOYSA-N
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Patent
US05159114

Procedure details

A solution of methyl 4-methylthio-3-nitrobenzoate (11.7 g) and sodium hydroxide (4.1 g) in ethanol (234 ml) and water (117 ml) was heated at reflux for 2 hours and was then concentrated in vacuo to about 70 ml. Water (250 ml) was added and the mixture was warmed to give a solution which was acidified with acetic acid (30 ml). The mixture was stirred while cooling and the resulting solid collected and washed with water to yield 4-methylthio-3-nitrobenzoic acid (10.3 g), m.p. 245°-247° C. [Elemental analysis: C,45.2; H,3.22; N,6.48; S,14.1%; calculated: C,45.07; H,3.29; N,6.57; S,15.02%].
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
234 mL
Type
solvent
Reaction Step One
Name
Quantity
117 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9]C)=[O:8])=[CH:5][C:4]=1[N+:13]([O-:15])=[O:14].[OH-].[Na+].C(O)(=O)C>C(O)C.O>[CH3:1][S:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[N+:13]([O-:15])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
CSC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
Name
Quantity
4.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
234 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
117 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated in vacuo to about 70 ml
ADDITION
Type
ADDITION
Details
Water (250 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed
CUSTOM
Type
CUSTOM
Details
to give a solution which
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
CUSTOM
Type
CUSTOM
Details
the resulting solid collected
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
CSC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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